3-Nitro-4-(trifluoromethyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3ClF3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoyl chloride moiety. This compound is typically an orange to brown liquid with a strong, irritating odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(trifluoromethyl)benzoyl chloride can be achieved through various methods. One common approach involves the nitration of 4-(trifluoromethyl)benzoyl chloride using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-type coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or metal hydrides can be used.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
Substitution: Products include substituted benzoyl derivatives.
Reduction: The major product is 3-amino-4-(trifluoromethyl)benzoyl chloride.
Coupling: Products include biaryl compounds with various functional groups.
Scientific Research Applications
3-Nitro-4-(trifluoromethyl)benzoyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nitro-4-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and coupling reactions. The nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the benzoyl chloride moiety. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-(trifluoromethyl)benzoyl chloride: Similar in structure but with the nitro group at a different position.
4-(Trifluoromethyl)benzoyl chloride: Lacks the nitro group, making it less reactive in certain reactions
Uniqueness
3-Nitro-4-(trifluoromethyl)benzoyl chloride is unique due to the combined presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties.
Properties
Molecular Formula |
C8H3ClF3NO3 |
---|---|
Molecular Weight |
253.56 g/mol |
IUPAC Name |
3-nitro-4-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H3ClF3NO3/c9-7(14)4-1-2-5(8(10,11)12)6(3-4)13(15)16/h1-3H |
InChI Key |
HXZPWKICRNMTMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.